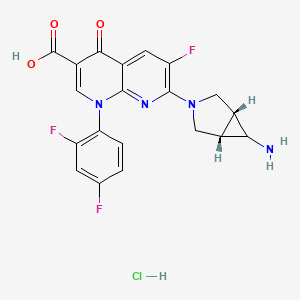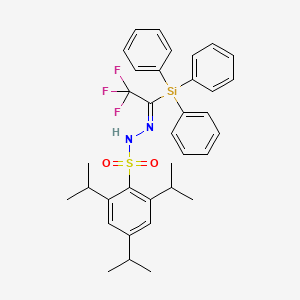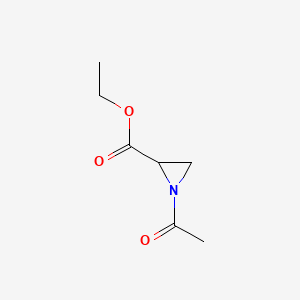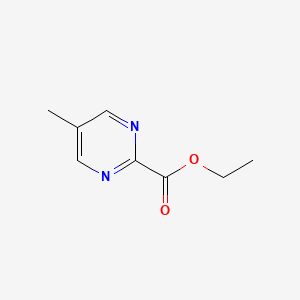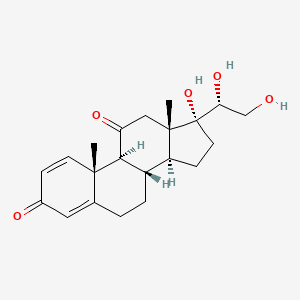
Propamidine Monoamide Isethionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propamidine Monoamide Isethionate is an antiseptic and disinfectant. It is used in the treatment of Acanthamoeba infection . The compound belongs to the aromatic diamidine group , which possesses bacteriostatic properties against a wide range of organisms .
Synthesis Analysis
The synthesis pathway for Propamidine Monoamide Isethionate involves combining propamidine with two molar equivalents of isethionic acid . This results in the formation of the salt, which is used for its antimicrobial properties .
Molecular Structure Analysis
The chemical formula for Propamidine Monoamide Isethionate is C21H32N4O10S2 , with an average mass of 564.63 Da . The compound consists of a guanidinium moiety linked to two benzene rings via a propane-1,3-diylbis(oxy) bridge. The presence of the isethionate group contributes to its pharmacological activity .
Chemical Reactions Analysis
Propamidine Monoamide Isethionate exerts antibacterial action against pyrogenic cocci , antibiotic-resistant staphylococci, and some Gram-negative bacilli . Its activity remains effective even in the presence of organic matter such as tissue fluids, pus, and serum .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Treatment for Amoebic Keratitis
Propamidine Monoamide Isethionate is used in the treatment of Amoebic Keratitis (AK), a corneal infection caused by the genus Acanthamoeba . The main causes of AK are inadequate hygiene when handling contact lenses and/or their prolonged use at night, as well as the use of contact lenses during underwater activities .
Combination with Polyhexamethylene Biguanide
The most common treatment for AK is the combination of Propamidine Isethionate with Polyhexamethylene Biguanide. This combination disrupts the cytoplasmic membrane, damages cellular components, and affects respiratory enzymes .
Immunoconjugate Treatment
An immunoconjugate treatment has been proposed, which combines Propamidine Isethionate with serum from rabbits immunized with Acanthamoeba . This treatment has been tested on hamsters inoculated with Acanthamoeba griffini .
Anti-Inflammatory Activities
Propamidine Isethionate has been found to have anti-inflammatory activities. In an in vivo study, it was found that the expression of IL-1β and IL-10 and the activity of caspase 3 significantly increased in the group that was inoculated with the amoeba without receiving any treatment .
Enhanced Amoebicidal Activities
The application of the immunoconjugate showed enhanced amoebicidal activities, compared to Propamidine Isethionate only .
Combination with Neomycin
Propamidine Isethionate 0.1% ophthalmic solution (Brolene) has been evaluated for safety and efficacy when administered concomitantly with neomycin–polymyxin B–gramicidin ophthalmic solution (Neotricin) in the treatment of Acanthamoeba Keratitis .
Wirkmechanismus
Target of Action
Propamidine Monoamide Isethionate is a member of the aromatic diamidine group of compounds . It possesses bacteriostatic properties against a wide range of organisms . The primary targets of this compound are pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . These targets play a crucial role in various bacterial infections.
Mode of Action
The compound exerts antibacterial action against its targets. The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum . This suggests that the compound interacts with its targets and inhibits their growth or kills them, thereby preventing or treating the infection.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRUSDNSUNFBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propamidine Monoamide Isethionate | |
CAS RN |
140-63-6 |
Source


|
| Record name | Propamidine isethionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



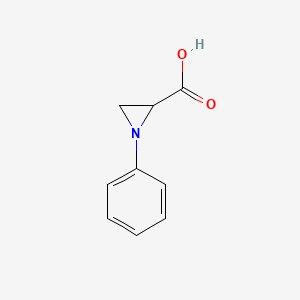
![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

